

## Methodology for Studying Disulfiram in Lyme Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025



# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Disulfiram as a potential therapeutic agent against Borrelia burgdorferi, the causative agent of Lyme disease. The following sections detail methodologies for in vitro susceptibility testing and in vivo efficacy studies in a murine model of Lyme disease.

### **Data Presentation**

## Table 1: In Vitro Susceptibility of Borrelia burgdorferi to

**Disulfiram** 

| Borrelia<br>burgdorferi<br>Strain | Growth Phase | MIC (μg/mL) | MBC (μg/mL)  | Reference |
|-----------------------------------|--------------|-------------|--------------|-----------|
| B31                               | Logarithmic  | 0.74 - 2.97 | 1.48 - 2.97  | [1]       |
| B31                               | Stationary   | 1.48        | 1.48 - 2.97  | [1]       |
| sensu stricto<br>(Bbss)           | Stationary   | 0.38        | Not Reported | [2][3]    |



Table 2: In Vivo Efficacy of Disulfiram in a Murine Model

of Lyme Disease

| Mouse<br>Strain | Infection<br>Duration<br>Before<br>Treatment | Disulfiram<br>Dosage                  | Treatment<br>Duration     | Outcome                                                                                                     | Reference |
|-----------------|----------------------------------------------|---------------------------------------|---------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| C3H/HeN         | 14 and 21<br>days                            | 75 mg/kg/day<br>(intraperitone<br>al) | 5 days                    | Complete clearance from hearts and urinary bladder by day 28 post- infection; reduced inflammatory markers. | [1][4]    |
| C3H/HeN         | 2 months                                     | Not specified in abstract             | Not specified in abstract | Disulfiram<br>monotherapy<br>failed to<br>eradicate B.<br>burgdorferi.                                      | [2]       |

### **Experimental Protocols**

## In Vitro Studies: Determining the Efficacy of Disulfiram against Borrelia burgdorferi

This section outlines the protocols for culturing Borrelia burgdorferi and determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Disulfiram.

Borrelia burgdorferi is a fastidious spirochete that requires a specialized complex medium for in vitro growth. Barbour-Stoenner-Kelly (BSK-H) medium is the standard for its cultivation.[5][6]

Protocol for Preparing BSK-H Medium (Complete):



- Reconstitution of Base Medium: Prepare BSK-H medium base (commercially available)
  according to the manufacturer's instructions. This typically involves dissolving the powdered
  medium in distilled water.[5]
- Sterilization: Sterilize the reconstituted BSK-H medium by filtration through a 0.22 μm filter.
   Do not autoclave, as heat can degrade essential components.[5]
- Supplementation: Aseptically add the following supplements to the sterilized BSK-H medium:
  - 6% sterile rabbit serum.[4]
  - Antibiotic mixture for Borrelia (optional, to prevent contamination).
- Storage: Store the complete BSK-H medium at 4°C for short-term use or frozen at -20°C for long-term storage.[6]

#### **Growth Conditions:**

- Incubate B. burgdorferi cultures at 34°C in a 5% CO2 atmosphere with 100% humidity.[4]
- Loosen the caps of the culture tubes to allow for gas exchange.[4]
- Monitor spirochete growth and motility using dark-field microscopy.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.

#### Protocol:

- Prepare Disulfiram Stock Solution: Dissolve Disulfiram in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilutions: Perform serial two-fold dilutions of the Disulfiram stock solution in complete BSK-H medium in a 96-well microtiter plate.
- Inoculum Preparation: Grow B. burgdorferi to the desired growth phase (logarithmic or stationary). Adjust the culture density to a final inoculum of approximately 1 x 10<sup>6</sup> cells/mL in each well of the microtiter plate.



#### · Controls:

- Growth Control: Wells containing BSK-H medium and the bacterial inoculum without Disulfiram.
- Sterility Control: Wells containing only BSK-H medium.
- Incubation: Incubate the plate at 34°C in a 5% CO2 atmosphere for 72 hours, or until robust growth is observed in the growth control wells.[7]
- Endpoint Determination: Determine the MIC by identifying the lowest concentration of Disulfiram that shows no visible turbidity or spirochete motility as observed by dark-field microscopy.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

#### Protocol:

- Perform MIC Assay: Following the MIC protocol, identify the MIC of Disulfiram.
- Subculturing: From the wells corresponding to the MIC and higher concentrations showing no growth, transfer a small aliquot (e.g., 10  $\mu$ L) to fresh, antibiotic-free BSK-H medium.
- Incubation: Incubate these new cultures for an extended period (e.g., 7-21 days) at 34°C in a 5% CO2 atmosphere.
- Endpoint Determination: The MBC is the lowest concentration of Disulfiram from the original MIC plate that results in no bacterial growth in the subcultures.

## In Vivo Studies: Evaluating Disulfiram in a Murine Model of Lyme Disease

This section provides protocols for establishing a mouse model of Lyme disease and assessing the efficacy of Disulfiram treatment.

### Methodological & Application





The C3H mouse strain is highly susceptible to B. burgdorferi infection and develops arthritis and carditis, making it a suitable model for studying Lyme disease pathogenesis and treatment. [1]

#### Protocol:

- Animal Model: Use 4- to 6-week-old female C3H/HeN mice.[1]
- Inoculum Preparation: Culture a low-passage, virulent strain of B. burgdorferi (e.g., B31) to mid-logarithmic phase.
- Infection: Inoculate mice with approximately 1 x 10<sup>5</sup> B. burgdorferi spirochetes via subcutaneous or intradermal injection, typically in the dorsal thoracic midline.[2][8]
- Confirmation of Infection: At 2-3 weeks post-infection, confirm infection by serology (ELISA for B. burgdorferi-specific antibodies) or by culturing ear punch biopsies in BSK-H medium.
   [2]

#### Protocol:

- Treatment Groups:
  - Infected, Disulfiram-treated group.
  - Infected, vehicle-treated control group.
  - Uninfected, untreated control group.
- Drug Administration:
  - Prepare a suspension of Disulfiram in a suitable vehicle (e.g., sterile PBS).
  - Administer Disulfiram via intraperitoneal injection at a dosage of 75 mg/kg body weight daily for 5 consecutive days.[3]
  - Treatment can be initiated at various time points post-infection (e.g., 14 or 21 days) to model different stages of the disease.[1][4]



#### 2.3.1. Quantification of Bacterial Load by qPCR:

This method is used to determine the number of spirochetes in various tissues.

#### Protocol:

- Tissue Collection: At the end of the study, euthanize mice and aseptically collect tissues such as the heart, bladder, joints, and skin.
- DNA Extraction: Extract total DNA from the collected tissues using a commercial DNA extraction kit.
- Quantitative PCR (qPCR):
  - Perform qPCR using primers and a probe specific for a B. burgdorferi gene (e.g., flaB or recA) and a mouse housekeeping gene for normalization (e.g., actin or nidogen).[9][10]
  - Create a standard curve using known quantities of B. burgdorferi genomic DNA to quantify the number of spirochetes per microgram of tissue DNA.[9]

#### 2.3.2. Histopathological Analysis:

This method is used to assess inflammation and tissue damage, particularly in the heart (Lyme carditis).

#### Protocol:

- Tissue Processing: Fix heart tissue in 10% neutral buffered formalin, process, and embed in paraffin.
- Staining: Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E)
  to visualize inflammation. A Warthin-Starry silver stain can be used to visualize spirochetes
  within the tissue.[11]
- Scoring: Score the severity of carditis based on the extent and nature of the inflammatory infiltrate (e.g., lymphocytes, macrophages, plasma cells) in the pericardium, myocardium, and endocardium.[12][13]



## Visualizations Experimental Workflows and Signaling Pathways





Click to download full resolution via product page

Caption: Overall experimental workflow for evaluating Disulfiram.



Click to download full resolution via product page

Caption: Proposed mechanism of action for Disulfiram against B. burgdorferi.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | A comprehensive method on black-legged tick larvae and nymph feeding on mice to study Lyme disease transmission and acquisition [frontiersin.org]
- 2. Frontiers | Superior efficacy of combination antibiotic therapy versus monotherapy in a mouse model of Lyme disease [frontiersin.org]
- 3. A pilot study of disulfiram for individuals with persistent symptoms despite prior antibiotic treatment for Lyme disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Culture Conditions for the Growth and Detection of Borrelia from Human Serum [medsci.org]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro antimicrobial susceptibility testing of Borrelia burgdorferi: a microdilution MIC method and time-kill studies PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models for the study of Borrelia burgdorferi infection PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Sensitive Quantification of Borrelia burgdorferi-Infected Mouse Tissues by Continuous Fluorescent Monitoring of PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Detection of Borrelia burgdorferi by Real-Time PCR PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lyme Carditis StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lyme Carditis—Diagnosis, Treatment and Prognosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lyme Carditis: From Pathophysiology to Clinical Management [mdpi.com]
- To cite this document: BenchChem. [Methodology for Studying Disulfiram in Lyme Disease Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665206#methodology-for-studying-disulfiram-in-lyme-disease-research-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com